molecular formula C16H13N3O2S2 B3128651 Ethyl 5-phenylsulfanyl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate CAS No. 338965-92-7

Ethyl 5-phenylsulfanyl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate

Cat. No. B3128651
CAS RN: 338965-92-7
M. Wt: 343.4 g/mol
InChI Key: KKUSWORJAFCNCU-UHFFFAOYSA-N
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Description

“Ethyl 5-phenylsulfanyl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate” is a chemical compound that has been investigated for its potential biological activities . It is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . The thiophene nucleus in this compound is recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Synthesis Analysis

The synthesis of this compound involves the reaction of different nucleophiles and electrophiles . For example, one method involves dissolving enaminone in pyridine with continuous stirring . More detailed synthesis protocols can be found in the referenced literature .


Molecular Structure Analysis

The molecular structure of this compound incorporates a thiophene species, which is a five-membered ring made up of one sulfur atom . The compound also contains a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily nucleophilic substitutions . The reactivity of the compound is due to the ambident nucleophilicity of enamines and electrophilicity of enones .

Scientific Research Applications

Synthesis and Chemical Reactions

Studies have explored the synthesis and reactions of compounds related to ethyl 5-phenylsulfanyl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate, focusing on the mechanisms and yields of such processes. For instance, Ledenyova et al. (2018) discussed the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing insights into the reaction mechanism via ANRORC rearrangement (Ledenyova et al., 2018). Similarly, Gomha et al. (2017) synthesized novel compounds through reactions of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride, demonstrating the potential for creating derivatives with antitumor activities (Gomha et al., 2017).

Biological Activities

Research has also focused on the biological activities of these compounds. A study by Basoğlu et al. (2013) reported on the synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties and their antimicrobial, antilipase, and antiurease activities, showcasing the therapeutic potential of such hybrid molecules (Basoğlu et al., 2013).

Advanced Applications

Further studies have delved into more advanced chemical manipulations and applications, such as the work by Titova et al. (2019), which synthesized structural analogs for antituberculous agents, indicating the role these compounds could play in developing new treatments for tuberculosis (Titova et al., 2019).

Novel Synthesis Methods

Additionally, novel methods of synthesis and rearrangement have been explored. Ezema et al. (2015) described a new method of Dimroth rearrangement in fused triazolo[1,5-d]-1,2,4-triazine, a process that could be applicable to synthesizing compounds with similar structures to ethyl 5-phenylsulfanyl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate (Ezema et al., 2015).

Future Directions

The future directions for research on this compound could involve further investigation into its biological activities and potential applications. The compound’s antimicrobial activity, in particular, could be of interest given the increasing number of multidrug-resistant microbial pathogens . Additionally, the synthesis of new derivatives and analogs of this compound could be explored to enhance its biological activities .

properties

IUPAC Name

ethyl 5-phenylsulfanyl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-2-21-16(20)13-15(23-11-7-4-3-5-8-11)17-14(19-18-13)12-9-6-10-22-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUSWORJAFCNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-phenylsulfanyl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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